molecular formula C10H15NO B078354 2-Amino-6-isopropyl-3-methylphenol CAS No. 13366-69-3

2-Amino-6-isopropyl-3-methylphenol

Cat. No. B078354
CAS RN: 13366-69-3
M. Wt: 165.23 g/mol
InChI Key: SCBMXGBZXCDNLH-UHFFFAOYSA-N
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Description

2-Amino-6-isopropyl-3-methylphenol, also known as AI3-15638, is a chemical compound with the molecular formula C10H15NO. It is a white crystalline powder that is commonly used in scientific research due to its interesting properties.

Mechanism Of Action

The exact mechanism of action of 2-Amino-6-isopropyl-3-methylphenol is not fully understood. However, it is believed to work by binding to specific targets in cells, such as enzymes or receptors, and altering their activity. This can lead to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

Studies have shown that 2-Amino-6-isopropyl-3-methylphenol has a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacterial strains, such as Staphylococcus aureus and Escherichia coli. It has also been shown to have antioxidant properties, which may be useful in preventing oxidative damage to cells. Additionally, 2-Amino-6-isopropyl-3-methylphenol has been investigated for its potential use in cancer treatment, as it has been shown to induce cell death in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Amino-6-isopropyl-3-methylphenol in lab experiments is its versatility. It can be used in a variety of different applications, from organic synthesis reactions to biological assays. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for many researchers.
However, there are also some limitations to using 2-Amino-6-isopropyl-3-methylphenol in lab experiments. For example, it can be toxic to cells at high concentrations, which may limit its use in certain applications. Additionally, it may not be compatible with certain solvents or reagents, which can make it difficult to use in some experiments.

Future Directions

There are many potential future directions for research involving 2-Amino-6-isopropyl-3-methylphenol. One area of interest is exploring its potential as an antibacterial agent, particularly in the treatment of antibiotic-resistant infections. Additionally, further research could be done to investigate its potential use in cancer treatment, as well as its antioxidant properties and potential applications in other areas of biology and chemistry.
Conclusion:
In conclusion, 2-Amino-6-isopropyl-3-methylphenol is a versatile and interesting compound that has a range of potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. With further research, this compound may prove to be a valuable tool in a variety of different fields.

Scientific Research Applications

2-Amino-6-isopropyl-3-methylphenol has been used in a variety of scientific research applications. One of the most common uses is as a reagent in organic synthesis reactions. It has also been used as a ligand in coordination chemistry studies, as well as a fluorescent probe for detecting metal ions in biological systems. Additionally, 2-Amino-6-isopropyl-3-methylphenol has been investigated for its potential use as an antibacterial agent.

properties

CAS RN

13366-69-3

Product Name

2-Amino-6-isopropyl-3-methylphenol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-amino-3-methyl-6-propan-2-ylphenol

InChI

InChI=1S/C10H15NO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6,12H,11H2,1-3H3

InChI Key

SCBMXGBZXCDNLH-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C(C)C)O)N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)O)N

synonyms

Phenol, 2-amino-3-methyl-6-(1-methylethyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-6-isopropyl-3-methyl-2-nitrophenol (1.82 g, 7.92 mmol) obtained in Example 97 in ethanol (40 ml) was added 10% palladium carbon catalyst (1.8 g) and the mixture was stirred under hydrogen atmosphere at 60° C. for 3 hours. After the reaction was over, the reaction solution was filtered with celite and the filtrate was concentrated to provide 1.60 g of 2-amino-6-isopropyl-3-methylphenol (yield 99%) as pale brown solid. To a solution of this aminophenol (1.65 g, 7.92 mmol) in ethanol (25 ml) was added potassium O-ethyl dithiocarbonate (1.52 g, 9.50 mmol) and the mixture was heated to reflux for 8 hours and the solvent was evaporated. The resulting residue was dissolved in water, acidified to pH, 3-4 with 2 N hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water, a saturated sodium chloride solution successively, dried over anhydrous magnesium sulfate and concentrated in vacuo. The resulting residue was crystallized from ethyl acetate-hexane to provide 0.99 g (yield 60%) of 7-isopropyl-2-mercapto-4-methylbenzoxazole as pale yellow needles.
Name
4-chloro-6-isopropyl-3-methyl-2-nitrophenol
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
1.8 g
Type
catalyst
Reaction Step One

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